5-Nitroquinazoline-2,4(1H,3H)-dione
Overview
Description
5-Nitroquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The presence of a nitro group at the 5-position and the dione structure at the 2,4-positions makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione typically involves the cyclocondensation of o-aminobenzoic acids with carbon monoxide, followed by amidation and carbonylation reactions . One common method includes the use of palladium(II) catalysts in a [4 + 1 + 1] cycloaddition reaction, which allows for the formation of the quinazoline scaffold in a one-pot cascade reaction .
Industrial Production Methods
Industrial production methods for this compound often employ transition metal-catalyzed reactions due to their efficiency and scalability. The use of copper(I) bromide as a catalyst in the presence of potassium carbonate and benzene at elevated temperatures has been reported to yield quinazolines in good yields .
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aminoquinazolines, substituted quinazolines, and various quinazoline derivatives with different functional groups .
Scientific Research Applications
5-Nitroquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other functional materials
Mechanism of Action
The mechanism of action of 5-Nitroquinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the nitro and dione groups.
Quinazolinone: Contains a carbonyl group at the 4-position, similar to the dione structure in 5-Nitroquinazoline-2,4(1H,3H)-dione.
5-Nitroquinoline: Similar to this compound but lacks the dione structure.
Uniqueness
This compound is unique due to the presence of both the nitro group and the dione structure, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
5-nitro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAHRTQKXUKYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599001 | |
Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174565-65-2 | |
Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-Nitroquinazoline-2,4(1H,3H)-dione and how is it synthesized?
A1: this compound is characterized by a quinazoline core structure with a nitro group at the 5th position and two keto groups at the 2nd and 4th positions. The research paper by [] describes a synthetic route involving 3-nitro-N-(phenylsulphonyloxy)phthalimide (IIIa) as a key intermediate. This intermediate reacts with allylamine to yield 3-allyl-5-nitroquinazoline-2,4-(1H,3H)-dione (IVa).
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